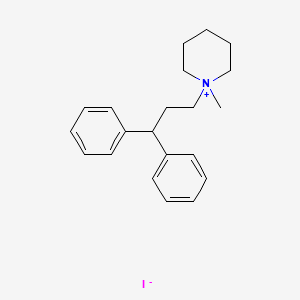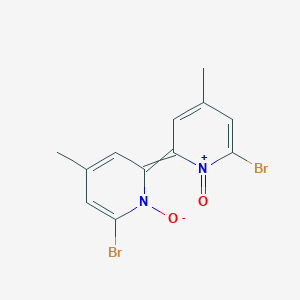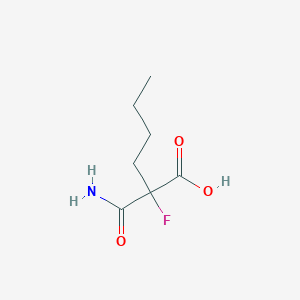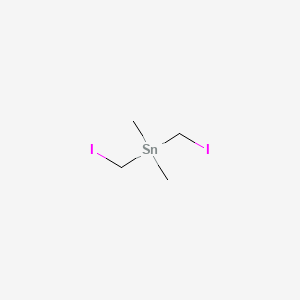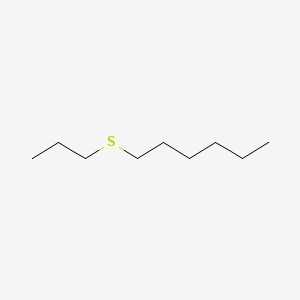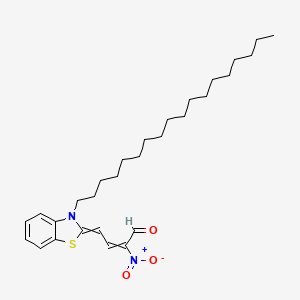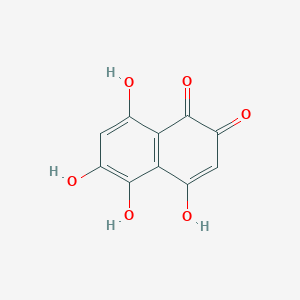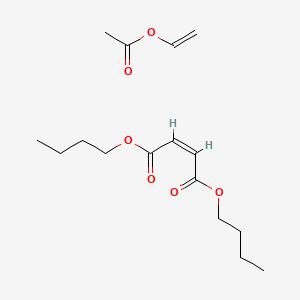
dibutyl (Z)-but-2-enedioate;ethenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is a compound that combines the properties of dibutyl esters and vinyl acetate. Dibutyl esters are commonly used as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability. Vinyl acetate is a key monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and various other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of maleic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization.
Vinyl acetate is produced by the reaction of ethylene with acetic acid in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes, often using continuous reactors to ensure consistent product quality and high efficiency. The production of vinyl acetate on an industrial scale is typically carried out in large reactors with precise control of temperature, pressure, and catalyst concentration to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and butanol.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in the formation of saturated esters.
Vinyl acetate can undergo:
Polymerization: Vinyl acetate can be polymerized to form polyvinyl acetate, which is used in adhesives and coatings.
Transesterification: This reaction involves the exchange of ester groups between vinyl acetate and alcohols, resulting in the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Hydrolysis: Maleic acid and butanol.
Oxidation: Maleic anhydride.
Reduction: Saturated esters.
Aplicaciones Científicas De Investigación
Dibutyl (Z)-but-2-enedioate and vinyl acetate have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on biological systems, including their potential as plasticizers in biomedical applications.
Medicine: Investigated for their potential use in drug delivery systems and as components in medical devices.
Industry: Used in the production of adhesives, coatings, and plasticizers for various industrial applications.
Mecanismo De Acción
The mechanism of action of dibutyl (Z)-but-2-enedioate involves its interaction with biological membranes and proteins, altering their structure and function. The compound can integrate into lipid bilayers, increasing membrane fluidity and permeability. It can also interact with proteins, affecting their conformation and activity.
Vinyl acetate exerts its effects primarily through polymerization, forming polyvinyl acetate, which has adhesive and film-forming properties. The polymer can interact with various substrates, forming strong bonds and providing protective coatings.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Diethyl phthalate: A plasticizer with shorter alkyl chains, resulting in different physical properties.
Vinyl chloride: A monomer used in the production of polyvinyl chloride (PVC), with different polymerization behavior compared to vinyl acetate.
Uniqueness
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is unique in its combination of ester and vinyl acetate functionalities, providing a versatile compound with applications in both plasticization and polymerization. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
25035-90-9 |
|---|---|
Fórmula molecular |
C16H26O6 |
Peso molecular |
314.37 g/mol |
Nombre IUPAC |
dibutyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C12H20O4.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b8-7-; |
Clave InChI |
VPSZKCCWOGZNLS-CFYXSCKTSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C |
SMILES canónico |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C |
Descripción física |
Liquid |
Números CAS relacionados |
25035-90-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

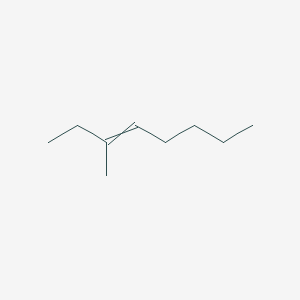
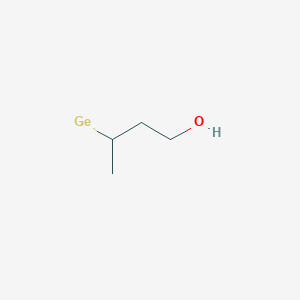
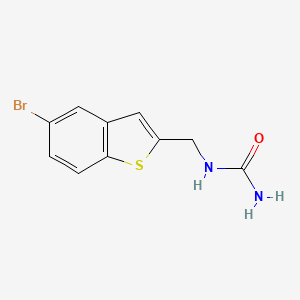
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
